molecular formula C20H20N2O8S2 B607650 Gliovirin CAS No. 83912-90-7

Gliovirin

Cat. No. B607650
CAS RN: 83912-90-7
M. Wt: 480.51
InChI Key: VZUFPCHAVLFFAY-GGLVFAGASA-N
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Description

Gliovirin is a strong anti-oomycete and a potential anticancer compound . It is produced by “P” strains of the plant disease biocontrol fungus Trichoderma virens and plays a role in the biological control of certain plant pathogens .


Synthesis Analysis

The synthesis of Gliovirin involves a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester . Oxidative elaboration to the fully functionalized bicycle was achieved through a series of mild transformations . A novel oxidative sulfenylation of triketopiperazines enables asymmetric formation of dithiodiketopiperazines on sensitive substrates .


Molecular Structure Analysis

The structure of Gliovirin was determined by NMR, mass spectral, and X-ray crystallographic methods . The UV spectrum of Gliovirin was found to be almost identical to that of FA-2097, indicating the presence in FA-2097 of the same chromophore .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Gliovirin include an asymmetric oxidative sulfenylation of triketopiperazines and a copper-catalyzed asymmetric oxime propargylation .


Physical And Chemical Properties Analysis

The molecular weight of Gliovirin is 480.5 g/mol . It has a complexity of 877 and a topological polar surface area of 181 Ų .

Scientific Research Applications

  • Antibiotic Properties : Gliovirin is active against Pythium ultimum and was isolated from Gliocladium virens. Its structure has been determined using NMR, mass spectral, and X-ray crystallographic analyses, suggesting it may be derived from L, L-phenylalanine anhydride (Stipanovic & Howell, 1982).

  • Role in Biological Control : Gliovirin has been found to play a role in the biological control of Pythium ultimum, a pathogen that affects plants. It is highly toxic to this pathogen but inactive against other fungi associated with cotton seedling disease. This property of gliovirin is significant for agricultural applications (Howell & Stipanovic, 1983).

  • Chemical Structure and Synthesis : The chemical structure of gliovirin places it within the dioxopiperazine antibiotics. Research into synthesizing the bicyclic tetrahydro-1,2-oxazine subunit of gliovirin highlights the ongoing interest in its chemical properties and potential applications (Cowper, Hesse, Chan & Reisman, 2020).

  • Inhibition of Tumor Necrosis Factor-α : Gliovirin inhibits inducible TNF-α promoter activity and synthesis in stimulated macrophages/monocytes and Jurkat T-cells. This suggests potential applications in the treatment of inflammation, immune disorders, and possibly certain cancers (Rether, Serwe, Anke & Erkel, 2007).

properties

IUPAC Name

(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)/t9-,11+,12-,15-,16+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUFPCHAVLFFAY-GGLVFAGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@@H]2[C@@H]3C(=O)N4[C@@](C[C@@]56[C@@H](O5)C=C[C@H]([C@@H]6O4)O)(C(=O)N3)SS2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-6T311L5925

CAS RN

83912-90-7
Record name Gliovirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLIOVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T311L5925
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,260
Citations
RD Stipanovic, CR Howell - The Journal of Antibiotics, 1982 - jstage.jst.go.jp
… gliovirin (1). The second compound, L,L-phenylalanine anhydride (9), may be the biosynthetic precursor to gliovirin… However, unlike gliotoxin which gives a base peak at P-646), gliovirin …
Number of citations: 93 www.jstage.jst.go.jp
CR Howell, RD Stipanovic - Canadian Journal of Microbiology, 1983 - cdnsciencepub.com
… , and we have given it the trivial name gliovirin. Gliovirin is highly toxic to P. ultimum but is … virens deficient for gliovirin production was overgrown by P. ultimum in culture and did not …
Number of citations: 290 cdnsciencepub.com
RD STIPANOVIC, CR HOWELL… - The Journal of …, 1994 - jstage.jst.go.jp
… ring in gliovirin originate from L-phenylalanine. The *HNMRspectrum of gliovirin in DMSO allows one to study the incorporation into the right half of the gliovirin molecule (ie carbons 2, 3…
Number of citations: 20 www.jstage.jst.go.jp
PD Sherkhane, R Bansal, K Banerjee… - …, 2017 - Wiley Online Library
… of gliovirin by Trichoderma virens. We have also deleted part of the gliovirin NRPS in another “P” strain of T. virens (G4) and confirmed the involvement of this gene in gliovirin …
J Rether, A Serwe, T Anke, G Erkel - 2007 - degruyter.com
… to produce gliovirin, a previously isolated epipolythiodiketopiperazine. Gliovirin inhibited inducible … Studies on the mode of action revealed that gliovirin suppresses TNF-α synthesis by …
Number of citations: 25 www.degruyter.com
NGW Cowper, MJ Hesse, KM Chan, SE Reisman - Chemical Science, 2020 - pubs.rsc.org
The bicyclic tetrahydro-1,2-oxazine subunit of gliovirin is synthesized through a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester. Oxidative elaboration to the …
Number of citations: 6 pubs.rsc.org
P Magnus, IS Mitchell - Tetrahedron letters, 1998 - Elsevier
… The structure of the unusual antibiotic gliovirin 1 was established in 1982 by X-ray crystallography.I Two years later the structure of the related antibiotic FA-2097 2 was reported …
Number of citations: 11 www.sciencedirect.com
CR Howell, RD Stipanovic… - Biocontrol Science and …, 1993 - Taylor & Francis
… Strains of the 'P' group produced the antibiotics gliovirin and heptelidic … gliovirin or heptelidic acid. Strains from both groups produced the antibiotic viridin and phytotoxin viridiol. Gliovirin …
Number of citations: 262 www.tandfonline.com
K OKOSE, N NAKAYAMA, C MIYAMOTO… - The Journal of …, 1984 - jstage.jst.go.jp
… By comparison of the spectroscopic properties of gliovirin and FA-… of gliovirin,2,3) indicating the presence in FA-2097 of the same chromophore (partial structure 3 in Fig. 2) as in gliovirin…
Number of citations: 22 www.jstage.jst.go.jp
R Bansal, S Pachauri, D Gururajaiah… - Microbiological …, 2021 - Elsevier
… of heptelidic acid (HA), viridin and gliovirin, but not of volatile sesquiterpenes. Deletion of … gene, did not impair biosynthesis of HA, viridin or gliovirin. We thus unveil a novel circuitry of …
Number of citations: 12 www.sciencedirect.com

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